Formoterol-D6 (Major): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Formoterol-D6 (Major): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Formoterol is a potent, long-acting β2-adrenergic receptor agonist with a rapid onset of action, widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices, mitigating matrix effects and improving the reliability of analytical methods. This technical guide provides a comprehensive overview of Formoterol-D6, a deuterated analog of Formoterol, designed for researchers, scientists, and drug development professionals. This document delves into the core chemical properties of Formoterol-D6, its synthesis, and its application as an internal standard in bioanalytical assays, with a focus on the underlying scientific principles and field-proven insights.
Physicochemical Properties of Formoterol-D6
Formoterol-D6 is a synthetic, isotopically labeled version of Formoterol where six hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the parent compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.
Table 1: Core Chemical and Physical Properties of Formoterol-D6
| Property | Value | Source(s) |
| IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide | [3] |
| Chemical Formula | C₁₉H₁₈D₆N₂O₄ | [4] |
| Molecular Weight | 350.44 g/mol | [3] |
| Exact Mass | 350.21126773 Da | [3] |
| Appearance | Beige solid | [5] |
| Purity (by HPLC) | >95% | [6] |
| Isotopic Purity | >98% atom D | [5] |
| Solubility | Slightly soluble in DMSO and Methanol.[7] Formoterol fumarate dihydrate is slightly soluble in water.[8] | [7][8] |
| Storage Conditions | Recommended long-term storage at -20°C.[6] Stable for shipment at room temperature.[9] | [6][9] |
Formoterol-D6 is typically available as a mixture of diastereomers and often supplied as the fumarate salt for improved stability and handling.
Table 2: Properties of Formoterol-D6 Fumarate
| Property | Value | Source(s) |
| Chemical Formula | C₄₂H₄₀D₁₂N₄O₁₂ | [10] |
| Molecular Weight | 816.96 g/mol | [10] |
Synthesis and Isotopic Labeling
While specific, detailed synthetic pathways for Formoterol-D6 are not extensively published in peer-reviewed literature, the general synthesis of Formoterol is well-documented and provides a basis for understanding the introduction of deuterium labels.[11][12][] The synthesis of Formoterol typically involves several key steps, including the formation of a bromoketone intermediate, followed by a nucleophilic substitution with an appropriate amine.[11]
Deuterium atoms are strategically introduced into the molecule at positions that are metabolically stable to prevent in-vivo exchange. For Formoterol-D6, the labeling is on the methoxy-phenyl-propan-amine side chain. The synthesis would likely involve the use of deuterated starting materials or reagents during the construction of this side chain.
Caption: Generalized synthetic workflow for Formoterol-D6 Fumarate.
Application in Bioanalytical Methods: A Self-Validating System
The primary application of Formoterol-D6 is as an internal standard (IS) in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction of the analyte and its stable isotope-labeled counterpart from a biological matrix ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, affects both compounds equally. This co-elution and co-detection create a self-validating system, leading to highly accurate and precise quantification.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard technique for quantitative analysis. By adding a known amount of the isotopically labeled standard (Formoterol-D6) to an unknown sample containing the analyte (Formoterol), the ratio of the two compounds can be precisely measured by mass spectrometry. Since the chemical and physical properties of the analyte and the IS are nearly identical, they behave similarly during sample processing and chromatographic separation.
Caption: Workflow for quantitative analysis using Formoterol-D6 as an internal standard.
Experimental Protocol: Quantification of Formoterol in Human Plasma/Serum
The following is a representative, detailed protocol for the quantification of Formoterol in human plasma or serum using Formoterol-D6 as an internal standard. This protocol is based on established methodologies and best practices in the field.[7][14][15]
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Formoterol and Formoterol-D6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Formoterol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Formoterol-D6 stock solution with methanol to a suitable concentration (e.g., 10 ng/mL).
Step 2: Sample Preparation (Solid-Phase Extraction)
-
Sample Aliquoting: To 500 µL of human plasma (calibration standards, QCs, or unknown samples) in a polypropylene tube, add 25 µL of the Formoterol-D6 internal standard working solution.
-
Pre-treatment: Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Step 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Representative MRM Transitions for Formoterol and Formoterol-D6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Source(s) |
| Formoterol | 345.2 | 149.1 | Quantifier | [15] |
| Formoterol | 345.2 | 121.1 | Qualifier | [15] |
| Formoterol-D6 | 350.8 | 154.8 | Internal Standard | [15] |
Step 4: Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of Formoterol and Formoterol-D6.
-
Calculate the peak area ratio of Formoterol to Formoterol-D6.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Formoterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Fate and the Deuterium Isotope Effect
The metabolism of Formoterol in humans is primarily through direct glucuronidation at the phenolic hydroxyl groups and O-demethylation followed by glucuronidation.[] The introduction of deuterium atoms can influence the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond can proceed at a slower rate.[16][17]
Caption: Major metabolic pathways of Formoterol.
Conclusion
Formoterol-D6 is an indispensable tool for the accurate and precise quantification of Formoterol in biological matrices. Its physicochemical properties are nearly identical to its non-deuterated counterpart, making it an ideal internal standard for isotope dilution mass spectrometry. This guide has provided a comprehensive overview of the chemical properties, synthesis, and application of Formoterol-D6, including a detailed experimental protocol for its use in bioanalytical methods. Understanding the principles behind its use and the potential influence of isotopic labeling on its metabolic fate is crucial for its effective implementation in research and drug development.
References
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Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
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Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. IJRAR.org. [Link]
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Formoterol-D6. PubChem. [Link]
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An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
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Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]
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Formoterol fumarate dihydrate. Fermion. [Link]
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Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Taiwan Food and Drug Administration. [Link]
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Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [Link]
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Metabolic Stability Assays. Merck Millipore. [Link]
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Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. [Link]
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In vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Comparison of formoterol and terbutaline for as-needed treatment of asthma: a randomised trial. PubMed. [Link]
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Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link]
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